Nonane-4,6-dione
Overview
Description
Nonane-4,6-dione is an organic compound with the molecular formula C₉H₁₆O₂. It is a β-diketone, characterized by the presence of two oxo groups at the 4th and 6th positions of the nonane chain. This compound is typically a colorless or slightly yellow solid and is soluble in common organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonane-4,6-dione can be synthesized through the bromination of nonane followed by a condensation reaction with acetone. The reaction is carried out under basic conditions, where brominated nonane is added to acetone in the presence of a base . The reaction proceeds as follows:
- Bromination of nonane to form 4-bromononane.
- Condensation of 4-bromononane with acetone in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Nonane-4,6-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The diketone can undergo substitution reactions where one or both oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced products.
Substitution: Compounds with different functional groups replacing the oxo groups.
Scientific Research Applications
Nonane-4,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of nonane-4,6-dione involves its interaction with molecular targets through its diketone functionality. The compound can form complexes with metal ions, participate in hydrogen bonding, and undergo nucleophilic addition reactions. These interactions influence various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Nonane-4,6-dione can be compared with other β-diketones such as acetylacetone (pentane-2,4-dione) and hexane-2,4-dione. While all these compounds share the β-diketone structure, this compound is unique due to its longer carbon chain, which affects its physical properties and reactivity. Similar compounds include:
- Acetylacetone (Pentane-2,4-dione)
- Hexane-2,4-dione
- Heptane-2,4-dione
These compounds differ in their carbon chain length and the position of the oxo groups, which influence their chemical behavior and applications .
Properties
IUPAC Name |
nonane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-5-8(10)7-9(11)6-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYWPVCQPUPOJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065703 | |
Record name | 4,6-Nonanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-88-1 | |
Record name | 4,6-Nonanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14090-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Nonanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,6-Nonanedione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,6-Nonanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2065703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,6-NONANEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75JZE9JA5F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Nonane-4,6-dione in biodegradation research?
A1: this compound serves as a key intermediate in the microbial degradation of poly(vinyl alcohol) (PVA). Studies have shown that the bacterium Pseudomonas sp. strain VM15C utilizes a two-enzyme system for PVA degradation. First, polyvinyl alcohol dehydrogenase (encoded by the pvaA gene) oxidizes PVA, introducing β-diketone groups into the polymer chain. Subsequently, oxidized poly(vinyl alcohol) hydrolase (encoded by the pvaB gene) hydrolyzes these β-diketone groups, with this compound being a representative substrate for this enzyme. [, ] This enzymatic breakdown of this compound yields 2-pentanone and n-butyric acid. []
Q2: How does the structure of this compound influence its interaction with enzymes?
A2: this compound, as a β-diketone, possesses a unique structure that dictates its interaction with specific enzymes. Research has shown that while oxidized poly(vinyl alcohol) hydrolase efficiently cleaves this compound, it exhibits limited activity towards smaller β-diketones like acetylacetone. [] This suggests a preference for longer alkyl chains within the enzyme's active site. Conversely, other enzymes like the dioxygenase Dke1 from Acinetobacter johnsonii, preferentially cleave smaller β-diketones such as acetylacetone. [] This highlights how subtle differences in β-diketone structure can influence enzyme specificity.
Q3: What are the thermal properties of metal chelates incorporating this compound?
A3: this compound can act as a ligand, forming metal chelates with various tervalent metal ions. Studies investigating the thermal properties of these chelates, using differential thermal analysis (DTA), reveal that metal chelates incorporating alkyl-substituted pentane-2,4-diones, like this compound, generally exhibit lower melting points and higher decomposition temperatures compared to their unsubstituted counterparts. [] This suggests that the alkyl substituents on the β-diketone backbone contribute to enhanced thermal stability.
Q4: How is this compound utilized in the synthesis of cyclopropane derivatives?
A4: this compound can be employed as a starting material for synthesizing optically active trans-dipropylcyclopropane and its optically inactive cis isomer. This multi-step synthesis involves reduction, esterification, resolution of stereoisomers, hydrolysis, bromination, and finally, cyclization using lithium-mercury amalgam. [] This example demonstrates the versatility of this compound as a building block in organic synthesis.
Q5: Can you describe the magnetic properties of copper(II) complexes containing this compound?
A5: Research has explored the coordination chemistry of this compound with copper(II) ions, resulting in the formation of fascinating structures with unique magnetic properties. Using this compound (abbreviated as Hdnbm) and imidazole (Him) as ligands, researchers selectively synthesized two distinct phases: a helical chain [Cu(dnbm)(μ-im)]n and a tetranuclear macrocycle [Cu(dnbm)(μ-im)]4. [] These complexes, characterized by X-ray crystallography and magnetic susceptibility measurements, provide valuable insights into magneto-structural correlations in copper(II) systems.
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